molecular formula C16H15N3O B5327260 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide

Cat. No. B5327260
M. Wt: 265.31 g/mol
InChI Key: ZYEWRCGUNWEQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound has gained attention due to its ability to target specific signaling pathways involved in the progression of diseases, making it a promising candidate for drug development.

Mechanism of Action

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide exerts its effects by inhibiting the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can modulate the expression of genes involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the disease condition being studied. In cancer, this compound has been shown to inhibit cell growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, this compound has been shown to reduce neuroinflammation and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide has several advantages for lab experiments, including its specificity for NF-κB and its ability to target specific signaling pathways involved in disease progression. However, this compound also has limitations, including its potential toxicity and off-target effects, which must be carefully considered when designing experiments.

Future Directions

There are several future directions for research on 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide, including:
1. Further investigation of its potential therapeutic applications in other disease conditions, such as autoimmune disorders and cardiovascular disease.
2. Development of more potent and selective inhibitors of NF-κB for use in clinical settings.
3. Investigation of the potential synergistic effects of this compound with other drugs or therapies.
4. Exploration of the mechanisms underlying the potential neuroprotective effects of this compound in neurodegenerative disorders.
5. Investigation of the potential long-term effects of this compound on cellular processes and gene expression.

Synthesis Methods

The synthesis of 3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide involves several steps, starting with the condensation of 3-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate to form 3-methyl-2-(1-cyano-1-ethoxyethyl)pyridine. This intermediate is then reacted with 4-aminobenzamide in the presence of a palladium catalyst to yield the final product, this compound.

Scientific Research Applications

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in tumor progression. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and reducing neuroinflammation.

properties

IUPAC Name

3-cyano-N-[1-(3-methylpyridin-2-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-5-4-8-18-15(11)12(2)19-16(20)14-7-3-6-13(9-14)10-17/h3-9,12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEWRCGUNWEQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(C)NC(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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